Cas no 2171299-58-2 ((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidocyclobutane-1-carboxylic acid)

(1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidocyclobutane-1-carboxylic acid structure
2171299-58-2 structure
商品名:(1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidocyclobutane-1-carboxylic acid
CAS番号:2171299-58-2
MF:C25H26N2O6
メガワット:450.483747005463
CID:5825274
PubChem ID:165510462

(1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidocyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • (1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidocyclobutane-1-carboxylic acid
    • (1r,3r)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]cyclobutane-1-carboxylic acid
    • EN300-1540510
    • 2171299-58-2
    • EN300-1540511
    • 2171496-14-1
    • 2171300-72-2
    • EN300-1540549
    • 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]cyclobutane-1-carboxylic acid
    • (1s,3s)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]cyclobutane-1-carboxylic acid
    • インチ: 1S/C25H26N2O6/c28-23(26-15-11-14(12-15)24(29)30)22-21(9-10-32-22)27-25(31)33-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20-22H,9-13H2,(H,26,28)(H,27,31)(H,29,30)
    • InChIKey: DCNHSWTZRKBGEZ-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(C1C(NC1CC(C(=O)O)C1)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 450.17908655g/mol
  • どういたいしつりょう: 450.17908655g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 33
  • 回転可能化学結合数: 7
  • 複雑さ: 731
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 114Ų

(1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidocyclobutane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1540549-0.1g
(1r,3r)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]cyclobutane-1-carboxylic acid
2171299-58-2
0.1g
$2963.0 2023-07-10
Enamine
EN300-1540549-2.5g
(1r,3r)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]cyclobutane-1-carboxylic acid
2171299-58-2
2.5g
$6602.0 2023-07-10
Enamine
EN300-1540549-0.05g
(1r,3r)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]cyclobutane-1-carboxylic acid
2171299-58-2
0.05g
$2829.0 2023-07-10
Enamine
EN300-1540549-1.0g
(1r,3r)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]cyclobutane-1-carboxylic acid
2171299-58-2
1.0g
$3368.0 2023-07-10
Enamine
EN300-1540549-0.25g
(1r,3r)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]cyclobutane-1-carboxylic acid
2171299-58-2
0.25g
$3099.0 2023-07-10
Enamine
EN300-1540549-1000mg
(1r,3r)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]cyclobutane-1-carboxylic acid
2171299-58-2
1000mg
$3368.0 2023-09-26
Enamine
EN300-1540549-5000mg
(1r,3r)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]cyclobutane-1-carboxylic acid
2171299-58-2
5000mg
$9769.0 2023-09-26
Enamine
EN300-1540549-5.0g
(1r,3r)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]cyclobutane-1-carboxylic acid
2171299-58-2
5.0g
$9769.0 2023-07-10
Enamine
EN300-1540549-10.0g
(1r,3r)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]cyclobutane-1-carboxylic acid
2171299-58-2
10.0g
$14487.0 2023-07-10
Enamine
EN300-1540549-500mg
(1r,3r)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]cyclobutane-1-carboxylic acid
2171299-58-2
500mg
$3233.0 2023-09-26

(1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidocyclobutane-1-carboxylic acid 関連文献

(1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidocyclobutane-1-carboxylic acidに関する追加情報

Comprehensive Overview of (1R,3R)-3-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidocyclobutane-1-carboxylic acid (CAS No. 2171299-58-2)

The compound (1R,3R)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidocyclobutane-1-carboxylic acid (CAS No. 2171299-58-2) is a highly specialized chiral intermediate widely utilized in pharmaceutical research and peptide synthesis. Its unique structural features, including the oxolane (tetrahydrofuran) and cyclobutane rings, make it a valuable building block for drug discovery, particularly in the development of protease inhibitors and GPCR-targeted therapies. The presence of the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group enhances its utility in solid-phase peptide synthesis (SPPS), a technique gaining traction due to the rising demand for peptide-based therapeutics.

In recent years, the interest in chiral cyclobutane derivatives has surged, driven by their conformational rigidity and bioisosteric potential. Researchers frequently search for "Fmoc-protected cyclobutane amino acids" or "oxolane-amide peptide precursors" to explore novel drug candidates. The compound’s CAS No. 2171299-58-2 is often queried in databases like PubChem and Reaxys, reflecting its relevance in medicinal chemistry. Its application extends to macrocyclic peptide design, a hot topic in oncology and metabolic disorder research, where constrained scaffolds improve target binding and metabolic stability.

The synthesis of (1R,3R)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidocyclobutane-1-carboxylic acid involves stereoselective methods to ensure the desired (1R,3R) configuration, critical for maintaining enantiopurity in final APIs. Analytical techniques like HPLC and LC-MS are essential for quality control, addressing common user queries such as "HPLC methods for Fmoc-cyclobutane analysis." The compound’s solubility in polar aprotic solvents (e.g., DMF, DMSO) aligns with trends toward greener solvents in pharmaceutical manufacturing, a focus area for sustainable chemistry initiatives.

From a commercial perspective, suppliers often highlight its use in "peptide mimetics" and "conformationally restricted scaffolds," catering to the growing market for next-generation biologics. Regulatory compliance, such as ICH Q7 guidelines, ensures its suitability for GMP applications, a frequent concern for buyers. As AI-driven drug discovery accelerates, computational studies leveraging this compound’s 3D structure (available in Molfile formats) are increasingly cited in publications, bridging the gap between virtual screening and wet-lab validation.

In summary, (1R,3R)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidocyclobutane-1-carboxylic acid exemplifies the intersection of synthetic chemistry and cutting-edge therapeutic innovation. Its role in addressing challenges like peptide stability and target selectivity positions it as a key player in the evolving landscape of precision medicine.

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